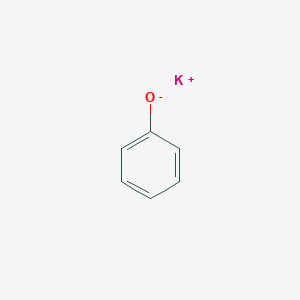

potassium;phenoxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;phenoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O.K/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJADVGJIVEEGF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Potassium Phenoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of potassium phenoxide, focusing on its experimentally determined solvated forms. Due to the challenges in obtaining single crystals of pure potassium phenoxide, this document details the structural analysis of its phenol (B47542) solvates, which provide critical insights into the coordination and bonding of this important chemical intermediate.

Introduction

Potassium phenoxide (C₆H₅OK) is a key reagent and intermediate in organic synthesis, notably in the Kolbe-Schmitt reaction for the production of salicylic (B10762653) acid, a precursor to aspirin.[1] Its reactivity and the regioselectivity of its reactions are influenced by its solid-state structure. Understanding the crystal structure of potassium phenoxide and its solvates is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies. This guide summarizes the known crystallographic data for potassium phenoxide-phenol solvates, outlines the experimental protocols for their characterization, and visualizes the key structural features and analytical workflows.

Crystallographic Data of Potassium Phenoxide-Phenol Solvates

The crystal structures of two key potassium phenoxide-phenol solvates have been determined by high-resolution powder X-ray diffraction: C₆H₅OK·2C₆H₅OH and C₆H₅OK·3C₆H₅OH.[2][3] The crystallographic data for these compounds are summarized in the tables below. To date, the crystal structure of unsolvated potassium phenoxide has not been reported in the refereed literature.

Table 1: Unit Cell Parameters for Potassium Phenoxide-Phenol Solvates [2][3]

| Compound | Formula | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Potassium Phenoxide-Phenol (1:2) | C₆H₅OK·2C₆H₅OH | Orthorhombic | 10.12458(4) | 21.2413(1) | 7.89784(3) | 90 | 90 | 90 |

| Potassium Phenoxide-Phenol (1:3) | C₆H₅OK·3C₆H₅OH | Orthorhombic | 22.7713(1) | 25.4479(2) | 7.75549(4) | 90 | 90 | 90 |

Table 2: Crystal Data and Structure Refinement for Potassium Phenoxide-Phenol Solvates [2][3]

| Parameter | C₆H₅OK·2C₆H₅OH | C₆H₅OK·3C₆H₅OH |

| Space Group | Abm2 | Pbca |

| Formula Units per Unit Cell (Z) | 4 | 8 |

| Coordination of K⁺ | Distorted octahedral | Distorted octahedral |

| K⁺ Coordination Environment | 5 oxygen atoms, 1 phenyl ring (π-coordination) | 5 oxygen atoms, 1 phenyl ring (π-coordination) |

| Structural Motif | Polymeric zigzag chains along the c-axis | Polymeric zigzag chains along the c-axis |

Experimental Protocols

The determination of the crystal structures of potassium phenoxide-phenol solvates requires careful synthesis of the material and precise characterization using powder X-ray diffraction, especially given the air-sensitive nature of the compounds.

Synthesis of Anhydrous Potassium Phenoxide

A representative method for the synthesis of anhydrous potassium phenoxide involves the reaction of phenol with potassium hydroxide (B78521).[1]

Materials:

-

Phenol (C₆H₅OH)

-

Potassium hydroxide (KOH)

Procedure:

-

A solution of phenol in toluene is prepared.

-

A separate solution of potassium hydroxide in methanol is made.

-

The two solutions are combined in a reaction flask equipped with a fractionating column.

-

The mixture is heated to distill off the methanol and the water formed during the reaction.

-

The distillation is continued until the vapor temperature reaches approximately 109 °C.

-

As the lower boiling point solvents are removed, potassium phenoxide precipitates as crystals.

-

The hot mixture is filtered to isolate the potassium phenoxide crystals.

-

The crystals are then dried under vacuum to remove any residual solvent, yielding substantially pure, anhydrous potassium phenoxide.

Crystal Growth of Potassium Phenoxide-Phenol Solvates

Single crystals of the phenol solvates suitable for single-crystal X-ray diffraction have proven difficult to grow.[2][3] The reported structures were solved from high-resolution powder diffraction data. The crystalline powders of the solvates are typically formed in the presence of excess phenol.

Powder X-ray Diffraction (PXRD) Data Collection and Structure Solution

Due to the hygroscopic and air-sensitive nature of potassium phenoxide, special handling is required for PXRD analysis.

Sample Preparation for Air-Sensitive Materials:

-

All sample handling should be performed in an inert atmosphere, such as a glovebox.

-

The finely ground powder sample is loaded into a shallow well of a specialized air-sensitive sample holder.

-

The sample is covered with a thin, X-ray transparent film, such as Kapton, and sealed with a ring to ensure an airtight environment.

Data Collection:

-

Instrument: A high-resolution powder X-ray diffractometer.

-

Radiation: Synchrotron or a laboratory-based source with a specific wavelength (e.g., Cu Kα).

-

Data Collection Mode: Typically, a 2θ scan over a wide angular range is performed to collect the diffraction pattern.

Structure Solution and Refinement:

-

Indexing: The collected powder diffraction pattern is indexed to determine the unit cell parameters and crystal system.

-

Space Group Determination: The systematic absences in the diffraction pattern are analyzed to propose possible space groups.

-

Structure Solution: Ab initio methods, such as direct methods or charge flipping, are employed to find the initial positions of the atoms from the extracted integrated intensities of the diffraction peaks.

-

Rietveld Refinement: The entire calculated powder pattern is fitted to the experimental data. During this process, atomic coordinates, thermal parameters, and profile parameters are refined to achieve the best possible fit between the calculated and observed diffraction patterns.

Visualizations

The following diagrams illustrate the workflow for crystal structure analysis and the coordination environment within the potassium phenoxide-phenol solvates.

Caption: Workflow for the crystal structure determination of potassium phenoxide.

References

An In-depth Technical Guide to the Solubility of Potassium Phenoxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium phenoxide (C₆H₅KO), the potassium salt of phenol, is a versatile reagent in organic synthesis, serving as a potent nucleophile and base in reactions such as Williamson ether synthesis and the Kolbe-Schmitt reaction. Its efficacy in these applications is critically dependent on its solubility in the chosen reaction solvent. This guide provides a comprehensive overview of the known solubility characteristics of potassium phenoxide in various organic solvents, outlines a general experimental protocol for the precise determination of its solubility, and discusses the influence of solvent properties on its dissolution. While precise quantitative solubility data is notably scarce in publicly available literature, this document compiles existing qualitative information and provides a framework for researchers to generate empirical data tailored to their specific needs.

Introduction

The solubility of a reagent is a fundamental parameter that dictates its utility in a chemical process. For potassium phenoxide, an ionic compound, its solubility in organic solvents is governed by a complex interplay of factors including the polarity of the solvent, its ability to solvate the potassium cation and the phenoxide anion, and the temperature of the system. Understanding these relationships is paramount for optimizing reaction conditions, improving yields, and ensuring the reproducibility of synthetic protocols. This guide aims to consolidate the available knowledge on potassium phenoxide's solubility and to provide practical guidance for its experimental determination.

Qualitative Solubility Overview

Table 1: Qualitative Solubility of Potassium Phenoxide in Common Organic Solvents

| Solvent Class | Specific Solvent | Reported Solubility | Citation(s) |

| Protic Solvents | |||

| Water | Very Soluble | [1][2] | |

| Alcohols | Soluble | [1][3][4] | |

| Methanol | Slightly Soluble | [5][6][7] | |

| Ethanol | Soluble | [3] | |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [5][6][7] | |

| Tetrahydrofuran (THF) | - | - | |

| Acetonitrile | - | - | |

| N,N-Dimethylformamide (DMF) | - | - | |

| Non-Polar Solvents | |||

| Toluene | Substantially Insoluble | [8][9] | |

| Xylene | Substantially Insoluble | [9] | |

| Benzene | Substantially Insoluble | [8] | |

| Diethyl Ether | - | - | |

| Heptane | - | - | |

| Halogenated Solvents | |||

| Dichloromethane | - | - | |

| Chloroform | - | - |

Note: A dash (-) indicates that no information was found in the searched literature.

Factors Influencing Solubility

The dissolution of potassium phenoxide in an organic solvent is an equilibrium process influenced by several key factors:

-

Solvent Polarity: As an ionic salt, potassium phenoxide is more readily solvated by polar solvents capable of stabilizing the potassium cation (K⁺) and the phenoxide anion (C₆H₅O⁻).

-

Cation Solvation: The ability of the solvent to coordinate with the potassium cation is crucial. Polar aprotic solvents with accessible lone pairs, such as ethers and DMSO, can effectively solvate cations. The use of crown ethers, such as 18-crown-6, can significantly enhance the solubility and reactivity of potassium phenoxide in non-polar solvents by sequestering the potassium cation.

-

Anion Solvation: The phenoxide anion can be solvated through hydrogen bonding with protic solvents like alcohols. In aprotic solvents, this interaction is absent, which can affect solubility.

-

Temperature: The solubility of solids in liquids generally increases with temperature. This relationship is particularly relevant for optimizing reaction conditions and for purification by recrystallization. For instance, potassium phenoxide is reported to be sparingly soluble in tetraethylene glycol dimethyl ether at 25°C but sufficiently soluble at 60°C.

-

Presence of Water: Potassium phenoxide is hygroscopic. The presence of even small amounts of water can significantly increase its solubility in many organic solvents due to the high solubility of potassium phenoxide in water.

Experimental Protocol for Solubility Determination

Given the lack of specific quantitative data, researchers will likely need to determine the solubility of potassium phenoxide in their solvent of interest empirically. The following is a generalized protocol based on the isothermal shake-flask method, which is a reliable technique for determining the equilibrium solubility of a solid in a liquid.

Materials and Equipment

-

Potassium phenoxide (anhydrous, high purity)

-

Selected organic solvent (anhydrous, high purity)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Vials with airtight caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of potassium phenoxide solubility.

Caption: Workflow for determining the solubility of potassium phenoxide.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of anhydrous potassium phenoxide into a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Pipette a precise volume of the desired anhydrous organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the thermostat for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or cooled to the experimental temperature) syringe.

-

Immediately filter the supernatant through a chemically compatible syringe filter to remove any suspended solid particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated analytical technique. UV-Vis spectrophotometry is a suitable method, as the phenoxide ion has a strong UV absorbance. A calibration curve should be prepared using standard solutions of potassium phenoxide of known concentrations.

-

Calculate the concentration of potassium phenoxide in the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.

-

Logical Relationships in Solubility Determination

The following diagram outlines the logical dependencies and considerations for accurate solubility measurement.

Caption: Key factors influencing the determination of solubility.

Conclusion

References

- 1. US6444862B1 - Synthesis and isolation of metal alkoxides - Google Patents [patents.google.com]

- 2. CAS 100-67-4: Potassium phenoxide | CymitQuimica [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. 100-67-4 CAS MSDS (potassium phenolate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. potassium phenolate | 100-67-4 [chemicalbook.com]

- 8. dl.icdst.org [dl.icdst.org]

- 9. US1955080A - Method of preparing anhydrous alkali metal phenoxides - Google Patents [patents.google.com]

An In-depth Technical Guide on the Hygroscopic Nature of Anhydrous Potassium Phenoxide for Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrous potassium phenoxide (C₆H₅KO) is a pivotal reagent in organic synthesis, particularly within the pharmaceutical industry. Its utility in forming crucial carbon-oxygen and carbon-carbon bonds is well-documented. However, its pronounced hygroscopic nature presents significant challenges in handling, storage, and reaction control, which can impact yield, purity, and overall process efficiency. This technical guide provides a comprehensive overview of the hygroscopic properties of anhydrous potassium phenoxide, detailing its physical and chemical characteristics, methods for its anhydrous synthesis, and established protocols for quantifying its moisture uptake. Furthermore, this guide discusses the implications of its hygroscopicity in key pharmaceutical syntheses and outlines best practices for its handling and storage to ensure optimal performance in research and drug development settings.

Introduction

Potassium phenoxide, the potassium salt of phenol (B47542), is a powerful nucleophile and a strong base widely employed in organic chemistry.[1][2] In its anhydrous form, it is a white to reddish crystalline solid that is highly soluble in water.[3][4] This high solubility is indicative of its propensity to absorb atmospheric moisture, a property known as hygroscopicity. The uptake of water can lead to the formation of hydrates, altering the compound's physical state and chemical reactivity.[3]

For researchers, scientists, and drug development professionals, a thorough understanding of the hygroscopic nature of anhydrous potassium phenoxide is critical. Moisture can interfere with sensitive reactions, deactivate catalysts, and lead to the formation of byproducts, thereby compromising the integrity of synthetic processes. This guide aims to provide an in-depth technical resource on this subject, summarizing key data, outlining experimental protocols, and offering visual aids to clarify complex processes.

Physicochemical Properties of Anhydrous Potassium Phenoxide

A summary of the key physicochemical properties of anhydrous potassium phenoxide is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₅KO | [5] |

| Molecular Weight | 132.20 g/mol | [5] |

| Appearance | White to reddish, hygroscopic crystalline lumps | [3] |

| Melting Point | 103-104 °C | [6] |

| Solubility | Very soluble in water; soluble in alcohol | [3] |

| Hygroscopicity | Hygroscopic | [3] |

Synthesis of Anhydrous Potassium Phenoxide

The preparation of anhydrous potassium phenoxide is crucial for its successful application in moisture-sensitive reactions. While several methods exist, a common laboratory-scale synthesis involves the reaction of phenol with potassium hydroxide (B78521). The primary challenge in this synthesis is the removal of water, which is a byproduct of the reaction.

A general workflow for the synthesis of anhydrous potassium phenoxide is depicted in the diagram below.

Detailed Experimental Protocol for Synthesis

A common method for preparing substantially anhydrous potassium phenoxide involves reacting phenol with potassium hydroxide in a solvent system that allows for the removal of water via azeotropic distillation.[7]

Materials:

-

Phenol

-

Potassium hydroxide

-

Toluene (B28343) (or another suitable solvent that forms an azeotrope with water)

-

Anhydrous diethyl ether (for washing)

-

Standard laboratory glassware for reflux and distillation

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, dissolve phenol in toluene under an inert atmosphere.

-

Add potassium hydroxide to the solution.

-

Heat the mixture to reflux. The water formed during the reaction, along with any residual moisture, will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

-

Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction and the formation of the anhydrous salt.

-

Cool the reaction mixture to room temperature, allowing the potassium phenoxide to precipitate.

-

Collect the solid product by filtration under an inert atmosphere.

-

Wash the collected solid with anhydrous diethyl ether to remove any unreacted phenol and residual solvent.

-

Dry the product under vacuum to obtain anhydrous potassium phenoxide.

Hygroscopicity of Anhydrous Potassium Phenoxide

Anhydrous potassium phenoxide is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This property is attributed to the high affinity of the potassium and phenoxide ions for water molecules. The absorption of water can lead to the formation of potassium phenoxide hydrate (B1144303) (C₆H₇KO₂).[3]

Quantitative Assessment of Hygroscopicity

The European Pharmacopoeia classifies hygroscopic substances based on their percentage weight gain after 24 hours of exposure to 80% relative humidity at 25°C. The classification is as follows:

| Classification | Weight Gain (% w/w) |

| Non-hygroscopic | < 0.2 |

| Slightly hygroscopic | ≥ 0.2 and < 2 |

| Hygroscopic | ≥ 2 and < 15 |

| Very hygroscopic | ≥ 15 |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Experimental Protocols for Determining Hygroscopicity

Several methods can be employed to quantitatively assess the hygroscopicity of a substance. The choice of method depends on the required accuracy and the nature of the material.

This is a state-of-the-art method for determining the hygroscopic properties of a material. It involves exposing a sample to a controlled, stepwise increase in relative humidity at a constant temperature and measuring the corresponding change in mass.[][9]

General Protocol:

-

A small, accurately weighed sample of anhydrous potassium phenoxide is placed in the DVS instrument.

-

The sample is initially dried under a stream of dry nitrogen to establish a baseline dry weight.

-

The relative humidity (RH) in the sample chamber is then incrementally increased (e.g., in 10% RH steps from 0% to 90%).

-

At each RH step, the sample mass is allowed to equilibrate. The instrument continuously monitors the weight until it stabilizes.

-

After reaching the maximum RH, the humidity is incrementally decreased to assess desorption behavior and any hysteresis.

-

The data is plotted as a moisture sorption isotherm (change in mass vs. RH).

The following diagram illustrates the general workflow for a DVS experiment.

Karl Fischer titration is a highly accurate method for determining the water content of a sample.[] It can be used to measure the initial moisture content of the anhydrous potassium phenoxide and to quantify the amount of water absorbed after exposure to a specific humidity environment.

General Protocol (Coulometric Method):

-

The Karl Fischer titrator is prepared with the appropriate reagents and conditioned to a dry state.

-

A known weight of the anhydrous potassium phenoxide sample is accurately introduced into the titration cell.

-

The titrator automatically generates iodine, which reacts with the water in the sample.

-

The endpoint is detected when all the water has been consumed.

-

The amount of water is calculated from the total charge passed during the titration.

Impact of Hygroscopicity in Pharmaceutical Applications

The hygroscopic nature of anhydrous potassium phenoxide has significant implications for its use in pharmaceutical synthesis. The presence of water can be detrimental to reactions that require strictly anhydrous conditions.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used reaction for the preparation of ethers, many of which are important pharmaceutical intermediates.[10][11] This reaction involves the Sₙ2 reaction of an alkoxide with an alkyl halide. The use of a strong, anhydrous base like potassium phenoxide is often crucial for the deprotonation of phenols to form the reactive phenoxide nucleophile.

The presence of water can have two major negative impacts:

-

Reaction with the Base: Water can react with the potassium phenoxide, reducing its effective concentration and potentially leading to incomplete deprotonation of the starting phenol.

-

Hydrolysis of the Alkyl Halide: Water can also participate in side reactions, such as the hydrolysis of the alkyl halide, leading to the formation of unwanted alcohol byproducts.

The following diagram illustrates the key steps in the Williamson ether synthesis using potassium phenoxide.

Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a carboxylation reaction of an alkali phenoxide, which is a key industrial process for the synthesis of salicylic (B10762653) acid (a precursor to aspirin) and p-hydroxybenzoic acid (a precursor to parabens).[12][13] This reaction typically involves heating the phenoxide with carbon dioxide under pressure. The use of potassium phenoxide often favors the formation of the para-isomer.[12]

The reaction mechanism is sensitive to the reaction conditions, and the presence of moisture can affect the yield and selectivity of the carboxylation. Anhydrous conditions are generally preferred to ensure the efficient formation of the desired hydroxybenzoic acid.

The following diagram outlines the general mechanism of the Kolbe-Schmitt reaction.

Handling and Storage of Anhydrous Potassium Phenoxide

Given its hygroscopic nature, proper handling and storage of anhydrous potassium phenoxide are paramount to maintaining its quality and reactivity.

Handling:

-

Inert Atmosphere: All manipulations of anhydrous potassium phenoxide should be carried out under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques) to minimize exposure to atmospheric moisture.

-

Dry Glassware: All glassware and equipment must be thoroughly dried before use, for example, by oven-drying and cooling under a stream of dry nitrogen.

-

Rapid Transfers: Transfers of the solid should be performed as quickly as possible to reduce the time of exposure to the atmosphere.

Storage:

-

Airtight Containers: Anhydrous potassium phenoxide should be stored in tightly sealed containers, preferably with a secondary seal such as Parafilm®.

-

Desiccator: For long-term storage, the sealed container should be placed inside a desiccator containing a suitable desiccant (e.g., silica (B1680970) gel, phosphorus pentoxide).

-

Controlled Environment: In a manufacturing setting, storage in a humidity-controlled environment is recommended.[14][15]

Conclusion

The hygroscopic nature of anhydrous potassium phenoxide is a critical consideration for its effective use in research, development, and manufacturing, particularly within the pharmaceutical industry. While its efficacy as a reagent in key synthetic transformations is undisputed, its propensity to absorb atmospheric moisture necessitates stringent handling and storage protocols. This guide has provided a comprehensive overview of the physicochemical properties of anhydrous potassium phenoxide, detailed methods for its anhydrous synthesis, and outlined experimental procedures for quantifying its hygroscopicity. By understanding and mitigating the challenges associated with its hygroscopic nature, researchers and drug development professionals can ensure the reliability and reproducibility of their synthetic processes, ultimately contributing to the efficient production of high-quality pharmaceutical compounds. The lack of publicly available quantitative hygroscopicity data for potassium phenoxide underscores the importance of performing in-house experimental characterization for moisture-sensitive applications.

References

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. CAS 100-67-4: Potassium phenoxide | CymitQuimica [cymitquimica.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Phenol - Wikipedia [en.wikipedia.org]

- 5. biosynth.com [biosynth.com]

- 6. youtube.com [youtube.com]

- 7. US1955080A - Method of preparing anhydrous alkali metal phenoxides - Google Patents [patents.google.com]

- 9. quora.com [quora.com]

- 10. chemistnotes.com [chemistnotes.com]

- 11. byjus.com [byjus.com]

- 12. testbook.com [testbook.com]

- 13. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 14. gmpsop.com [gmpsop.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Theoretical pKa Estimation of Phenol

Abstract

The acid dissociation constant (pKa) is a fundamental parameter in chemical and pharmaceutical sciences, governing the ionization state of a molecule in solution. This, in turn, dictates critical properties such as solubility, membrane permeability, and receptor-binding affinity. Phenol (B47542) and its derivatives are ubiquitous motifs in natural products and synthetic drugs. Consequently, the accurate prediction of their pKa values is of paramount importance in drug discovery and development. This technical guide provides an in-depth overview of the theoretical principles and computational methodologies for estimating the pKa of phenol. It explores the foundational thermodynamic cycles, quantum mechanical approaches, and solvation models employed in modern computational chemistry. A comparative analysis of various methods is presented, alongside a contextual experimental protocol for empirical pKa determination.

Introduction: From Potassium Phenoxide to the pKa of Phenol

In the context of acid-base chemistry, the term "pKa" refers to the negative logarithm of the acid dissociation constant of a specific compound, indicating its strength as an acid. The query for the pKa of "potassium phenoxide" addresses the salt formed from the deprotonation of phenol (C₆H₅OH)[1][2]. The species that participates in the acid-base equilibrium is phenol itself, which acts as a weak acid, donating a proton to form its conjugate base, the phenoxide ion (C₆H₅O⁻). The potassium ion (K⁺) is a spectator counter-ion. Therefore, this guide focuses on the theoretical estimation of the pKa of phenol.

Phenol is significantly more acidic than aliphatic alcohols (pKa ≈ 16-18), exhibiting an experimental pKa in an aqueous solution of approximately 9.98.[3] This increased acidity is attributed to the resonance stabilization of the resulting phenoxide ion, where the negative charge is delocalized across the aromatic ring[4]. Accurate theoretical prediction of this value is a key benchmark for computational methods.

Caption: Dissociation equilibrium of phenol in an aqueous solution.

Theoretical Foundations of pKa Estimation

The pKa value is directly related to the standard Gibbs free energy of the acid dissociation reaction in solution (ΔG°aq) by the following equation:

pKa = ΔG°aq / (2.303 * RT)

where R is the universal gas constant and T is the temperature in Kelvin. A 1 pKa unit error corresponds to an error of approximately 1.36 kcal/mol in ΔG° at room temperature[5]. Computational methods aim to calculate this free energy change accurately. Due to the complexities of modeling the solvated proton, a thermodynamic cycle, often called a Born-Haber cycle, is employed to deconstruct the problem into more manageable components[5].

This cycle relates the free energy of dissociation in solution to gas-phase acidities and the free energies of solvation for each species involved.

Caption: Thermodynamic cycle for the calculation of pKa.

The key terms to be calculated are:

-

ΔG°gas: The Gibbs free energy change for the deprotonation reaction in the gas phase. This is readily calculated using quantum mechanics.

-

ΔG°solv(HA) and ΔG°solv(A⁻) : The free energies of solvation for the acidic form (phenol) and the conjugate base (phenoxide). These are calculated using solvation models.

-

ΔG°solv(H⁺) : The free energy of solvation for a proton. This value is difficult to compute accurately and is typically taken from experimental or high-level theoretical studies.

Computational Methodologies

The accurate calculation of the energy terms in the thermodynamic cycle relies on a combination of quantum mechanical (QM) methods to describe the electronic structure of the molecules and solvation models to account for the effect of the solvent.

Quantum Mechanical Approaches

Density Functional Theory (DFT) is the most widely used QM method for pKa prediction due to its favorable balance of accuracy and computational cost[6]. The choice of the functional and the basis set is critical for obtaining reliable results.

-

Functionals: Hybrid functionals are commonly employed. Some successful examples for phenolic compounds include B3LYP, PBE0, M06-2X, and CAM-B3LYP[7][8][9][10].

-

Basis Sets: Pople-style basis sets, such as 6-311++G(d,p), are frequently used as they include diffuse functions (the "+") to describe anions correctly and polarization functions (the "d,p") for accurate geometry[7][9].

Solvation Models

Modeling the solvent environment is crucial as the charge separation upon dissociation is heavily stabilized by the solvent.

-

Implicit (Continuum) Solvation Models: These models treat the solvent as a continuous medium with a defined dielectric constant. The solute is placed in a cavity within this continuum. Common models include the Polarizable Continuum Model (PCM), its variants like CPCM, and the SMD (Solvation Model based on Density) model[6][10].

-

Explicit/Hybrid Solvation Models: For anions like phenoxide where specific interactions such as hydrogen bonding are critical, a hybrid approach can yield higher accuracy. This involves including one or more explicit solvent (water) molecules in the QM calculation to model the first solvation shell, with the bulk solvent still treated as a continuum[8][10].

Calculation Workflow

The overall process for predicting pKa involves several steps, from initial structure generation to the final calculation using the thermodynamic cycle.

Caption: A generalized workflow for the computational estimation of pKa.

Data Presentation: Methodologies and Accuracy

The accuracy of theoretical pKa predictions for phenols can be very high, often approaching experimental uncertainty. However, results are sensitive to the chosen methodology. Direct calculation can sometimes lead to larger errors, whereas applying statistical corrections or using a reference compound (relative calculation) significantly improves accuracy[7][10].

| Methodology | Functional | Basis Set | Solvation Model | Mean Absolute Error (pKa units) | Reference |

| Statistical Correction | M06-2X | 6-311++G(d,p) | PCM | 0.14 | [7][9] |

| Direct w/ Explicit H₂O | CAM-B3LYP | 6-311G+dp | SMD (2 explicit H₂O) | 0.30 | [8] |

| Linear Correlation | M06-2X | 6-311++G(d,p) | PCM | 0.26 | [10] |

| Linear Correlation | B3LYP | 6-311++G(d,p) | PCM | 0.27 | [10] |

| Direct (Reference Compound) | ωB97XD | 6-311++G(d,p) | PCM | 1.74 | [7][9] |

Table 1: Comparison of reported accuracies for theoretical pKa prediction of phenolic compounds using different computational approaches.

Experimental Protocol: Spectrophotometric pKa Determination

To provide a practical context for theoretical estimations, this section outlines a common experimental method for determining the pKa of phenol using UV-Vis spectrophotometry. This method leverages the fact that the phenol and phenoxide forms of the molecule have distinct absorption spectra.

Objective: To determine the pKa of phenol by measuring its absorbance at various pH values.

Materials:

-

Phenol stock solution (e.g., 1 mM in water)

-

Buffer solutions covering a pH range from ~8 to ~12 (e.g., phosphate (B84403) or borate (B1201080) buffers)

-

0.1 M HCl and 0.1 M NaOH solutions for pH adjustment

-

UV-Vis Spectrophotometer

-

Calibrated pH meter

-

Volumetric flasks and pipettes

Methodology:

-

Spectral Scans:

-

Prepare two reference solutions. In one, add a small amount of concentrated HCl to the phenol solution to ensure it is fully protonated (HA form, pH < 8). In the other, add concentrated NaOH to ensure it is fully deprotonated (A⁻ form, pH > 12).

-

Scan the UV-Vis spectrum (e.g., from 200-350 nm) for both the HA and A⁻ forms to identify the wavelength of maximum absorbance difference (λmax).

-

-

Sample Preparation:

-

Prepare a series of solutions with a constant total concentration of phenol.

-

Using the buffer solutions and small additions of HCl/NaOH, adjust the pH of each solution to a precisely measured value within the range of pKa ± 1.5 (e.g., pH 8.5, 9.0, 9.5, 10.0, 10.5, 11.0, 11.5).

-

-

Data Collection:

-

Measure the absorbance of each prepared solution at the predetermined λmax.

-

-

Data Analysis:

-

The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[ (A - AA⁻) / (AHA - A) ] Where:

-

pH is the measured pH of the solution.

-

A is the absorbance of the solution at that pH.

-

AHA is the absorbance of the fully protonated (acidic) form.

-

AA⁻ is the absorbance of the fully deprotonated (basic) form.

-

-

Plotting pH versus log[ (A - AHA) / (AA⁻ - A) ] yields a straight line with a y-intercept equal to the pKa. The pKa is the pH at which the concentrations of the acidic and basic forms are equal.

-

Conclusion

The theoretical estimation of the pKa for phenol is a well-established and highly accurate application of modern computational chemistry. By employing a thermodynamic cycle in conjunction with DFT calculations (e.g., using functionals like M06-2X or CAM-B3LYP) and appropriate solvation models (such as PCM or SMD, sometimes augmented with explicit water molecules), it is possible to predict the pKa of phenol and its derivatives with an accuracy that rivals experimental measurements. The choice of methodology, particularly the use of statistical corrections or relative calculation schemes, is critical for minimizing systematic errors and achieving high precision. These computational tools are invaluable for researchers, scientists, and drug development professionals, enabling the rapid in silico screening of molecular properties and guiding the synthesis of new chemical entities with optimized physicochemical characteristics.

References

- 1. Potassium Phenoxide CAS 100-67-4|RUO [benchchem.com]

- 2. Potassium Phenoxide [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. Acidity of Alcohols and Phenols | OpenOChem Learn [learn.openochem.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. jst-ud.vn [jst-ud.vn]

- 8. mdpi.com [mdpi.com]

- 9. The Prediction of PKa Values for Phenolic Compounds by the DFT Theory - Neliti [neliti.com]

- 10. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Insights into the Phenoxide-CO2 Interaction: A Technical Guide for Carbon Capture and Beyond

For Immediate Release

This technical whitepaper provides a comprehensive overview of the quantum chemical calculations used to elucidate the interaction between phenoxide and carbon dioxide (CO2). This analysis is crucial for researchers, scientists, and drug development professionals working on carbon capture technologies and other applications where this fundamental chemical interaction is paramount. By leveraging computational methods, we can gain deep insights into the binding energies, geometries, and reaction pathways that govern this complex, paving the way for the rational design of more efficient CO2 sorbents and novel therapeutic agents.

Introduction

The reaction between phenoxide and CO2 is a cornerstone of various chemical processes, most notably in the context of direct air capture (DAC) of CO2. Understanding the nuances of this interaction at a molecular level is essential for optimizing the efficiency and selectivity of CO2 capture agents. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as a powerful tool to probe the electronic structure, bonding nature, and energetics of the phenoxide-CO2 complex. This guide will delve into the theoretical underpinnings, computational methodologies, and key findings from recent research in this field.

Computational Methodologies

A variety of quantum chemical methods are employed to study the phenoxide-CO2 complex. The choice of method and basis set is critical for obtaining accurate and reliable results.

Density Functional Theory (DFT)

DFT is the most widely used method for these calculations due to its favorable balance of accuracy and computational cost. The selection of the exchange-correlation functional is a key consideration.

-

Functionals: Common functionals include BP86, which is a generalized gradient approximation (GGA) functional, and hybrid functionals like B3LYP, which incorporate a portion of exact Hartree-Fock exchange.

-

Basis Sets: Pople-style basis sets, such as 6-311G*, and the LANL2DZ basis set, which includes effective core potentials for heavier atoms, are frequently used.[1] For high-accuracy calculations of binding energies, augmented correlation-consistent basis sets like aug-cc-pVTZ are often employed.[2]

Post-Hartree-Fock Methods

For benchmarking and high-accuracy calculations, post-Hartree-Fock methods are utilized.

-

Møller–Plesset Perturbation Theory (MP2): This method accounts for electron correlation and is often used to refine geometries and calculate interaction energies.

-

Coupled Cluster Theory (CCSD(T)): Considered the "gold standard" in quantum chemistry, CCSD(T) provides highly accurate binding energies, though at a significant computational expense.[2]

Experimental Protocol: Computational Workflow

The following workflow is a typical approach for the quantum chemical investigation of the phenoxide-CO2 complex.

Caption: A typical computational workflow for studying the phenoxide-CO2 complex.

Key Findings: Quantitative Data

Quantum chemical calculations have yielded valuable quantitative data on the phenoxide-CO2 interaction.

Binding Energies

The binding energy (ΔE) or binding free energy (ΔGbind) is a critical parameter that quantifies the strength of the interaction.

| System | Computational Method | Basis Set | Binding Energy (kcal/mol) | Reference |

| Phenoxide-CO2 | DFT | - | Varies with substituents | [3][4] |

| MeNH- - CO2 | DFT | - | ~46.6 (Gbind) | [4] |

| MeO- - CO2 | DFT | - | - | [4] |

| PhO- - CO2 | DFT | - | - | [4] |

Note: Specific binding energy values for the unsubstituted phenoxide-CO2 complex are often reported in the context of larger studies on substituted phenoxides and may require consulting the supplementary information of the cited papers.

Geometric Parameters

The optimized geometry of the phenoxide-CO2 adduct reveals important structural information. The distance between the phenoxide oxygen and the CO2 carbon, d(O-C), is a key indicator of bond formation.

| Complex | d(O-C) Distance (Å) | Reference |

| MeNH- - CO2 | Labeled in optimized geometries | [4] |

| MeO- - CO2 | Labeled in optimized geometries | [4] |

| PhO- - CO2 | Labeled in optimized geometries | [4] |

The bonding in the phenoxide-CO2 adduct has been shown to have major σ-characteristics and minor π-characteristics.[5]

Reaction Pathways and Mechanisms

The interaction of phenoxide with CO2 can lead to carboxylation, a reaction of significant industrial importance (Kolbe-Schmitt reaction). Computational studies have helped to elucidate the mechanism of this reaction.

Carboxylation of Phenol (B47542)

The carboxylation of phenol is believed to proceed through the formation of a phenoxide-CO2 complex.[6] DFT studies have investigated the transition states and intermediates involved in this process.[7]

Caption: A simplified reaction pathway for the Kolbe-Schmitt reaction.

Conclusion

Quantum chemical calculations provide indispensable insights into the fundamental interaction between phenoxide and CO2. These computational studies have quantified the binding energetics, elucidated the geometric structures, and mapped out the reaction pathways involved in this crucial chemical system. The data and methodologies presented in this guide serve as a valuable resource for the ongoing development of advanced CO2 capture technologies and for researchers exploring the broader implications of this interaction in various scientific disciplines. The continued application of these powerful computational tools will undoubtedly accelerate innovation in these critical areas.

References

- 1. Vibrational study of the Fe(phen)2(NCS)2 spin-crossover complex by density-functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Inverse molecular design of alkoxides and phenoxides for aqueous direct air capture of CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effective Chemical Fixation of CO2 into Phenol Using Conventional Gas‐Solid and Novel Suspension‐Based Kolbe‐Schmitt Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of Potassium Phenoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of potassium phenoxide (C₆H₅KO), a key intermediate and reagent in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic characteristics, offering valuable data for compound identification, reaction monitoring, and quality control.

Introduction

Potassium phenoxide is the potassium salt of phenol (B47542) and serves as a potent nucleophile and a strong base in a variety of chemical transformations.[1][2] Its reactivity is of significant interest in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. A thorough understanding of its spectroscopic profile is crucial for researchers in these fields. This guide summarizes the key spectroscopic data and provides detailed experimental protocols for obtaining them.

Spectroscopic Data

The following sections present the expected spectroscopic data for potassium phenoxide based on established principles and data from related compounds. Due to the hygroscopic and reactive nature of potassium phenoxide, obtaining high-quality, reproducible spectra requires careful sample handling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the electronic structure of potassium phenoxide. The formation of the phenoxide ion from phenol leads to a significant change in the electron density of the aromatic ring, which is reflected in the chemical shifts of the protons and carbons.[3] Specifically, the negative charge on the oxygen atom increases the electron density at the ortho and para positions through resonance, causing an upfield shift (lower ppm values) for these nuclei compared to phenol.[3]

Table 1: Predicted ¹H NMR Spectroscopic Data for Potassium Phenoxide

| Proton Position | Predicted Chemical Shift (δ, ppm) Range | Predicted Splitting Pattern | Integration |

| ortho (C2-H, C6-H) | 6.2 - 6.8 | Doublet | 2H |

| meta (C3-H, C5-H) | 6.9 - 7.3 | Triplet | 2H |

| para (C4-H) | 6.0 - 6.5 | Triplet | 1H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Potassium Phenoxide

| Carbon Position | Predicted Chemical Shift (δ, ppm) Range |

| ipso (C1-O) | 165 - 175 |

| ortho (C2, C6) | 110 - 120 |

| meta (C3, C5) | 128 - 132 |

| para (C4) | 105 - 115 |

Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The exact chemical shifts can vary depending on the solvent and concentration.

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the potassium phenoxide molecule. These techniques are particularly useful for identifying functional groups and probing the bonding characteristics within the molecule.

Table 3: Key Infrared (IR) Absorption Bands for Potassium Phenoxide

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1600, ~1490 | Strong | Aromatic C=C ring stretching |

| ~1260 | Strong | C-O stretch |

| 880 - 675 | Strong | Aromatic C-H out-of-plane bending |

Table 4: Key Raman Shifts for Potassium Phenoxide

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3050 | Strong | Aromatic C-H symmetric stretch |

| ~1600 | Very Strong | Aromatic ring C=C stretching (ν₈ₐ) |

| ~1000 | Strong | Aromatic ring breathing mode (ν₁₂) |

| ~800 | Medium | Aromatic C-H out-of-plane bending |

Experimental Protocols

The following are detailed methodologies for the synthesis of potassium phenoxide and the acquisition of its spectroscopic data.

Synthesis of Potassium Phenoxide

Potassium phenoxide can be readily synthesized through an acid-base reaction between phenol and potassium hydroxide (B78521).[4]

Materials:

-

Phenol (freshly distilled)

-

Potassium hydroxide (KOH)

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve 30 mmol of freshly distilled phenol in 10 mL of distilled water.

-

Add an equimolar amount (30 mmol) of potassium hydroxide to the solution.

-

Stir the mixture at room temperature for 30 minutes.

-

Remove the water under reduced pressure using a rotary evaporator to yield solid potassium phenoxide.[4]

-

Dry the resulting solid in a vacuum oven to remove any residual water. Due to its hygroscopic nature, the product should be handled under an inert atmosphere (e.g., nitrogen or argon).

NMR Spectroscopy

Sample Preparation:

-

Under an inert atmosphere, dissolve approximately 10-20 mg of the dried potassium phenoxide in a deuterated solvent (e.g., DMSO-d₆ or THF-d₈). Deuterated water (D₂O) can also be used, but the broad solvent peak may obscure some signals.

-

Transfer the solution to a 5 mm NMR tube and cap it securely.

Instrumentation and Acquisition Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 0-15 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the concentration.

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Place approximately 1-2 mg of the finely ground potassium phenoxide and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Thoroughly grind the mixture with a pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[5]

Instrumentation and Acquisition Parameters:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Technique: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Raman Spectroscopy

Sample Preparation:

-

Solid Sample: Place a small amount of the powdered potassium phenoxide into a glass capillary tube or onto a microscope slide.

-

Solution Sample: Prepare a concentrated solution in a suitable solvent (e.g., THF, acetonitrile) in a quartz cuvette.

Instrumentation and Acquisition Parameters:

-

Spectrometer: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

-

Laser Power: Use low laser power to avoid sample degradation or fluorescence.

-

Spectral Range: 3500-200 cm⁻¹.

-

Acquisition Time: 10-60 seconds.

-

Number of Accumulations: 5-10.

Mandatory Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described in this guide.

Caption: Workflow for the synthesis of potassium phenoxide.

Caption: General workflow for spectroscopic analysis of potassium phenoxide.

Conclusion

This technical guide provides a foundational understanding of the key spectroscopic properties of potassium phenoxide. The presented data, while predictive in some cases, offers a strong basis for the identification and characterization of this important chemical compound. The detailed experimental protocols serve as a practical resource for researchers to obtain high-quality spectroscopic data, facilitating advancements in synthetic chemistry and drug development.

References

molecular formula and weight of potassium phenoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potassium phenoxide (C₆H₅KO), a pivotal reagent in organic synthesis. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and key reactions, and illustrates critical workflows and reaction mechanisms. The information presented is intended to support researchers and professionals in drug development and related scientific fields.

Core Properties of Potassium Phenoxide

Potassium phenoxide, also known as potassium phenolate (B1203915), is an organic salt that is highly useful as a strong base in chemical synthesis.[1] It is typically a white to reddish, hygroscopic crystalline solid.[2] The reactivity of potassium phenoxide stems from the resonance-stabilized phenoxide ion, which makes it a potent nucleophile.[2]

Quantitative data and key identifiers for potassium phenoxide are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅KO | [3][4][5] |

| Molecular Weight | 132.20 g/mol | [4][6] |

| CAS Number | 100-67-4 | [3][4][5] |

| Appearance | White to reddish, hygroscopic crystalline lumps | [2] |

| Melting Point | 290 °C | [3] |

| Boiling Point | 181.8°C at 760 mmHg | [5] |

| Synonyms | Potassium phenolate, Phenol (B47542) potassium salt | [4][5] |

Synthesis of Potassium Phenoxide

The synthesis of potassium phenoxide is typically achieved through the deprotonation of phenol with a strong potassium base, most commonly potassium hydroxide (B78521) (KOH).[1]

Experimental Protocol: Synthesis from Phenol and KOH

This protocol details the preparation of potassium phenoxide from phenol and potassium hydroxide.[1][7]

Materials:

-

Phenol (freshly distilled for best results)

-

Potassium hydroxide (KOH)

-

Distilled water

-

Diethyl ether (for extraction)

-

Two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Drying oven

Procedure:

-

Reaction Setup: In a 25 mL two-neck round-bottom flask, combine freshly distilled phenol (2.9 g, 30 mmol) and potassium hydroxide (1.7 g, 30 mmol).[7]

-

Dissolution & Reaction: Add 10 mL of distilled water to the flask and stir the solution at room temperature (approx. 24 °C) for 30 minutes to allow for the complete formation of potassium phenoxide.[7]

-

Extraction (Optional): To remove any unreacted phenol, the aqueous solution can be washed with diethyl ether in a separatory funnel. The aqueous layer containing the potassium phenoxide is retained.

-

Solvent Removal: The water is removed from the aqueous solution under reduced pressure using a rotary evaporator. This will yield the solid potassium phenoxide.[7]

-

Drying: The resulting solid is transferred to a drying oven and dried for 5-10 minutes to remove any residual moisture.[1]

-

Yield Calculation: The final product should be weighed to determine the reaction yield. This procedure can yield up to 3.9 g (98%) of potassium phenoxide.[7]

Key Reactions in Organic Synthesis

Potassium phenoxide is a versatile reagent employed in several critical organic reactions, including the Williamson ether synthesis and the Kolbe-Schmitt reaction.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for preparing symmetrical and asymmetrical ethers via an S\N2 reaction between an alkoxide or phenoxide and a primary alkyl halide.[8][9] Using potassium phenoxide allows for the synthesis of aryl ethers, which are important structural motifs in many pharmaceutical compounds.[10]

This protocol provides a general guideline for the synthesis of an aryl ether using potassium phenoxide and an alkyl halide.

Materials:

-

Potassium phenoxide

-

A primary alkyl halide (e.g., 1-bromobutane)

-

Polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Water, Ethyl acetate (B1210297) (or other suitable organic solvent), Brine

-

Anhydrous sodium sulfate

-

Equipment for column chromatography or recrystallization

Procedure:

-

Reaction Setup: To a solution of potassium phenoxide (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF), add the primary alkyl halide (1.1-1.5 eq).[11]

-

Heating: Heat the mixture to a temperature between 50-100 °C and stir vigorously. The optimal temperature will depend on the specific substrates.[11]

-

Monitoring: Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.[11]

-

Washing: Wash the combined organic layers sequentially with water and then with brine.[11]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate it under reduced pressure.[11]

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure aryl ether.[11]

Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a carboxylation process that converts a phenoxide to an aromatic hydroxy acid.[12] While sodium phenoxide typically yields the ortho-hydroxy acid (salicylic acid), the use of potassium phenoxide favors the formation of the para-isomer, 4-hydroxybenzoic acid.[12][13] This compound is a key precursor for parabens, which are widely used as preservatives.[12]

This protocol outlines the synthesis of 4-hydroxybenzoic acid from potassium phenoxide.

Materials:

-

Potassium phenoxide

-

Carbon dioxide (CO₂) gas

-

High-pressure reactor (autoclave)

-

Sulfuric acid (or other strong acid for workup)

Procedure:

-

Reaction Setup: Place dry potassium phenoxide into a high-pressure reactor.

-

Carboxylation: Heat the reactor to approximately 125 °C while introducing carbon dioxide under high pressure (around 100 atm).[12] Maintain these conditions for several hours to allow the carboxylation to proceed.

-

Cooling: After the reaction period, cool the reactor to room temperature and carefully vent the excess CO₂.

-

Workup: Dissolve the solid product from the reactor in water.

-

Acidification: Treat the aqueous solution with sulfuric acid. This protonates the carboxylate salt, causing the 4-hydroxybenzoic acid to precipitate out of the solution.[12]

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. The crude product can be purified by recrystallization from hot water.

References

- 1. prezi.com [prezi.com]

- 2. Potassium phenoxide (100-67-4) for sale [vulcanchem.com]

- 3. Potassium Phenoxide | 100-67-4 | AAA10067 | Biosynth [biosynth.com]

- 4. chemscene.com [chemscene.com]

- 5. Potassium phenoxide | 100-67-4 [chemnet.com]

- 6. Potassium phenoxide | C6H5KO | CID 23670670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. potassium phenolate synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. benchchem.com [benchchem.com]

- 12. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 13. lscollege.ac.in [lscollege.ac.in]

Synthesis of Potassium Phenoxide from Phenol and Potassium Hydroxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of potassium phenoxide from phenol (B47542) and potassium hydroxide (B78521). It covers the fundamental reaction chemistry, detailed experimental protocols, and key analytical data for the characterization of the product. This document is intended to be a valuable resource for chemists in research and development, particularly those in the pharmaceutical and fine chemical industries.

Introduction

Potassium phenoxide (C₆H₅KO) is an important organic salt and a versatile reagent in organic synthesis. It serves as a potent nucleophile and a strong base, finding application in various chemical transformations, including the Williamson ether synthesis, and as a key intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. The synthesis of potassium phenoxide is a fundamental acid-base reaction where the weakly acidic phenol is deprotonated by a strong base, typically an alkali metal hydroxide like potassium hydroxide (KOH). This guide focuses on the synthesis of potassium phenoxide from phenol and KOH, detailing established laboratory procedures and providing essential data for its preparation and characterization.

Reaction Mechanism and Thermodynamics

The synthesis of potassium phenoxide from phenol and potassium hydroxide is a classic acid-base neutralization reaction. Phenol, with a pKa of approximately 10, is sufficiently acidic to be deprotonated by a strong base like potassium hydroxide.

The reaction proceeds as follows:

C₆H₅OH + KOH → C₆H₅OK + H₂O

In this reaction, the hydroxide ion (OH⁻) from KOH abstracts the acidic proton from the hydroxyl group of phenol, forming the phenoxide ion (C₆H₅O⁻) and water. The potassium ion (K⁺) then acts as a counterion to the negatively charged phenoxide ion, forming the ionic compound potassium phenoxide. The phenoxide ion is stabilized by resonance, with the negative charge delocalized over the aromatic ring, which contributes to the acidity of phenol.

The reaction is typically exothermic and proceeds to completion due to the large difference in pKa between phenol and water.

Signaling Pathway of the Reaction

Caption: Acid-base reaction pathway for potassium phenoxide synthesis.

Experimental Protocols

Several methods for the synthesis of potassium phenoxide from phenol and KOH have been reported, varying primarily in the solvent system and purification procedure. Below are two detailed experimental protocols.

Protocol 1: Synthesis in Aqueous Solution

This method is a straightforward and high-yielding procedure suitable for many applications.

Methodology:

-

In a 25 mL round-bottom flask, dissolve 2.9 g (30 mmol) of freshly distilled phenol in 10 mL of distilled water.

-

To this solution, add a solution of 1.7 g (30 mmol) of potassium hydroxide in a minimal amount of distilled water, with stirring.

-

Stir the resulting solution at room temperature (24 °C) for 30 minutes.

-

Remove the water under reduced pressure using a rotary evaporator.

-

The resulting solid is dried in a vacuum oven to yield potassium phenoxide.

Quantitative Data for Protocol 1

| Parameter | Value |

|---|---|

| Yield | 3.9 g (98%)[1] |

| Purity | High, suitable for many applications |

Protocol 2: Anhydrous Synthesis using a Toluene-Methanol Solvent System

This method is designed to produce substantially pure, anhydrous potassium phenoxide, which is often required for subsequent reactions that are sensitive to water.[2]

Methodology:

-

Prepare two separate solutions:

-

Solution A: Dissolve 23.5 g of phenol in 700 mL of toluene (B28343).

-

Solution B: Dissolve 14 g of KOH in 100 mL of methanol (B129727).

-

-

Add Solution A to Solution B with stirring in a flask equipped with a distillation apparatus.

-

Heat the reaction mixture to distill off the methanol and the water formed during the reaction.

-

Continue the distillation until the vapor temperature reaches approximately 109 °C.

-

During the distillation, potassium phenoxide will precipitate out of the toluene solution.

-

Filter the hot mixture to collect the crystalline potassium phenoxide.

-

Wash the collected crystals with a small amount of cold toluene or benzene (B151609) and dry them in a vacuum oven.

Quantitative Data for Protocol 2

| Parameter | Value |

|---|---|

| Yield | 30.7 g (93%)[2] |

| Purity | Substantially pure, anhydrous[2] |

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₅KO | [3] |

| Molecular Weight | 132.20 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 290 °C | [3] |

| Solubility | Highly soluble in water | [4] |

Note: A melting point of 103-104°C has also been reported, but the higher value of 290°C is more commonly cited for the pure, anhydrous salt.[5]

Spectroscopic Data

The formation of the phenoxide ion from phenol results in characteristic changes in its NMR and IR spectra due to the increased electron density on the aromatic ring.

| Spectroscopic Data | Potassium Phenoxide |

| ¹H NMR | The aromatic protons show an upfield shift compared to phenol. Three distinct signals are typically observed for the ortho, meta, and para protons with an integration ratio of 2:2:1. |

| ¹³C NMR | The spectrum reveals distinct signals for the carbon atoms of the aromatic ring, with the carbon atom attached to the oxygen appearing at a characteristic downfield shift. |

| IR Spectroscopy | The broad O-H stretching band present in the IR spectrum of phenol (around 3200-3600 cm⁻¹) disappears upon formation of the phenoxide. Characteristic C-O stretching and aromatic C-H and C=C stretching bands are observed. |

Experimental Workflow

The general workflow for the synthesis and isolation of potassium phenoxide is depicted below. The specific steps for purification may vary depending on the chosen protocol and the desired purity of the final product.

Caption: General experimental workflow for potassium phenoxide synthesis.

Conclusion

The synthesis of potassium phenoxide from phenol and potassium hydroxide is a robust and efficient reaction that can be adapted to various scales and purity requirements. By selecting the appropriate solvent system and purification method, researchers can readily obtain this valuable reagent for a wide range of applications in organic synthesis and drug development. The information provided in this guide serves as a comprehensive resource for the successful preparation and characterization of potassium phenoxide.

References

- 1. potassium phenolate synthesis - chemicalbook [chemicalbook.com]

- 2. US1955080A - Method of preparing anhydrous alkali metal phenoxides - Google Patents [patents.google.com]

- 3. Potassium Phenoxide | 100-67-4 | AAA10067 | Biosynth [biosynth.com]

- 4. CAS 100-67-4: Potassium phenoxide | CymitQuimica [cymitquimica.com]

- 5. prezi.com [prezi.com]

An In-depth Technical Guide to the Reaction of Phenol with Potassium Carbonate to Form Phenoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between phenol (B47542) and potassium carbonate to generate potassium phenoxide, a critical intermediate in numerous organic syntheses. This document details the underlying chemical principles, reaction kinetics, thermodynamic considerations, and practical experimental protocols.

Introduction

The deprotonation of phenol to form a phenoxide anion is a fundamental step in synthetic organic chemistry, enabling a wide range of subsequent reactions. Potassium carbonate (K₂CO₃) is a widely utilized base for this transformation due to its moderate basicity, low cost, ease of handling, and favorable solubility in specific organic solvents. The resulting potassium phenoxide is a potent nucleophile employed in the synthesis of ethers, esters, and other phenol derivatives, which are common motifs in pharmaceuticals and other functional molecules.

Reaction Mechanism and Stoichiometry

The reaction proceeds via a simple acid-base mechanism where the weakly acidic phenol (pKa ≈ 10) is deprotonated by the carbonate ion (CO₃²⁻), which acts as a Brønsted-Lowry base. The carbonate ion accepts a proton from the hydroxyl group of phenol to form the bicarbonate ion (HCO₃⁻) and the potassium phenoxide salt.[1]

Overall Reaction:

C₆H₅OH + K₂CO₃ ⇌ C₆H₅OK + KHCO₃

The equilibrium of this reaction is influenced by the relative acidities of phenol and carbonic acid.

Acid-Base Equilibrium

The position of the equilibrium is dictated by the pKa values of the acids involved. A comparison of the relevant pKa values is crucial for understanding the feasibility of the deprotonation.

| Compound | Conjugate Acid | pKa |

| Phenol | Phenoxide | ~10[2] |

| Bicarbonate (HCO₃⁻) | Carbonate (CO₃²⁻) | ~10.3 |

| Carbonic Acid (H₂CO₃) | Bicarbonate (HCO₃⁻) | ~6.4 |

As the pKa of phenol is slightly lower than that of the bicarbonate ion, the equilibrium lies to the right, favoring the formation of potassium phenoxide and potassium bicarbonate. However, the reaction is reversible, and driving it to completion often requires specific reaction conditions.

Reaction Equilibrium Pathway

Caption: Equilibrium of phenol deprotonation by potassium carbonate.

Kinetics of the Reaction

The overall rate of phenoxide formation is influenced by several factors, including the dissolution of potassium carbonate in the organic solvent and the intrinsic rate of the proton transfer. In many applications, such as the Williamson ether synthesis, the deprotonation of the phenol is considered the rate-determining step.[3]

The reaction is often carried out in a heterogeneous system, where solid potassium carbonate is suspended in an organic solvent. In such cases, the dissolution of the base can be a limiting factor. A study on the dissolution of potassium carbonate in dimethylformamide (DMF) at 100°C determined a dissolution rate constant of (1.3 ± 0.2) x 10⁻⁷ mol cm⁻² s⁻¹.[4] The activation energy for this dissolution process was found to be 44.2 ± 0.4 kJ mol⁻¹.[4]

Thermodynamic Considerations

Thermodynamic Data for Potassium Carbonate (Solid Phase):

| Property | Value | Unit |

| Standard Enthalpy of Formation (ΔfH°) | -1150.182 | kJ/mol |

| Standard Molar Entropy (S°) | 239.5834 | J/mol·K |

Data obtained from the NIST WebBook for the solid phase of K₂CO₃.[5]

Factors Influencing Phenoxide Formation

Several factors can significantly impact the yield and rate of potassium phenoxide formation.

Choice of Solvent

The choice of solvent is critical for the success of the reaction. Polar aprotic solvents are generally preferred as they can solvate the potassium cation, thereby increasing the nucleophilicity of the carbonate anion.

| Solvent Type | Examples | Efficacy | Rationale |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Good at solvating cations, leaving the anion more reactive.[6] |

| Polar Protic | Water, Alcohols | Low to Moderate | Can solvate both the cation and the anion, reducing the anion's reactivity. |

| Nonpolar | Toluene, Hexane | Low | Poor solubility of potassium carbonate and limited stabilization of charged intermediates. |

Temperature

Increasing the reaction temperature generally increases the rate of reaction by providing the necessary activation energy. However, excessively high temperatures can lead to side reactions or decomposition of reactants and products. For subsequent reactions like the Williamson ether synthesis, a temperature range of 50-100°C is often employed.

Stoichiometry of Reactants

Using an excess of potassium carbonate can help drive the equilibrium towards the formation of the phenoxide. Typically, 1.5 to 3 equivalents of potassium carbonate relative to phenol are used.

Presence of Water

The presence of small amounts of water can sometimes facilitate the dissolution of potassium carbonate. However, in subsequent reactions where the phenoxide is used as a nucleophile with water-sensitive electrophiles, anhydrous conditions are crucial.

Experimental Protocols

The formation of potassium phenoxide using potassium carbonate is most commonly performed in situ as the first step in a multi-step synthesis, such as the Williamson ether synthesis.

General Protocol for in situ Generation of Potassium Phenoxide for Williamson Ether Synthesis

This protocol describes the formation of an ether from a phenol and an alkyl halide, where the initial step is the generation of potassium phenoxide.

Materials:

-

Phenol (1.0 eq.)

-

Anhydrous Potassium Carbonate (2.0 - 3.0 eq.)

-

Alkyl Halide (1.1 - 1.5 eq.)

-

Polar Aprotic Solvent (e.g., DMF, Acetone, Acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the phenol and the polar aprotic solvent.

-

Stir the mixture until the phenol is completely dissolved.

-

Add anhydrous potassium carbonate to the solution.

-

Heat the mixture with vigorous stirring to the desired temperature (typically 50-100°C).

-

Allow the deprotonation to proceed for a period of time (e.g., 30-60 minutes).

-

Slowly add the alkyl halide to the reaction mixture.

-

Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Work-up the reaction by adding water and extracting the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Experimental Workflow for Williamson Ether Synthesis

Caption: General workflow for the in-situ generation of phenoxide and subsequent etherification.

Physicochemical Properties of Potassium Phenoxide

| Property | Value | Reference |

| CAS Number | 100-67-4 | [7] |

| Molecular Formula | C₆H₅KO | [8] |

| Molecular Weight | 132.20 g/mol | [8] |

| Appearance | White to off-white solid | [9] |

| Melting Point | 290 °C | [8] |

| Solubility | Highly soluble in water, soluble in alcohol | [9] |

Conclusion